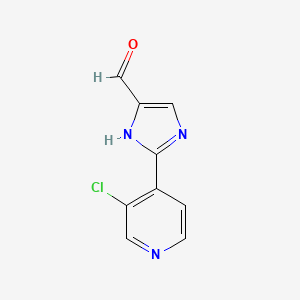![molecular formula C11H11FN4O4S B13696350 Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate is an organic compound with the molecular formula C11H11FN4O4S. It is a fluorinated sulfonyl ester that contains a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Sulfonylation: The tetrazole derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Esterification: Finally, the ester group is introduced by reacting the intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Oxidation: Sulfonic acids or other oxidized products.
Reduction: Sulfides or thiols.
科学的研究の応用
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Material Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Chemical Synthesis: It is employed as a reagent in various organic synthesis reactions to introduce fluorinated and sulfonyl functional groups.
作用機序
The mechanism of action of Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic residues in the target molecule. The tetrazole ring contributes to the compound’s stability and bioavailability.
類似化合物との比較
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-Fluoro-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]acetate: Similar structure but with different substitution patterns on the tetrazole ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-Chloro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate: Similar structure but with a chlorine atom instead of a fluorine atom.
These compounds share similar chemical properties and reactivity but differ in their biological activities and applications due to variations in their functional groups.
特性
分子式 |
C11H11FN4O4S |
|---|---|
分子量 |
314.30 g/mol |
IUPAC名 |
ethyl 2-fluoro-2-(1-phenyltetrazol-5-yl)sulfonylacetate |
InChI |
InChI=1S/C11H11FN4O4S/c1-2-20-10(17)9(12)21(18,19)11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChIキー |
UEGZZIJQMOZOOA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(F)S(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


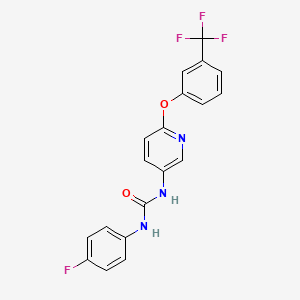
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
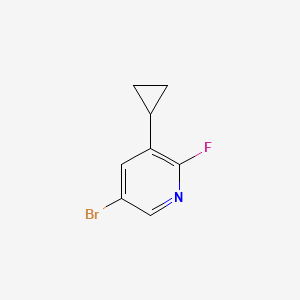
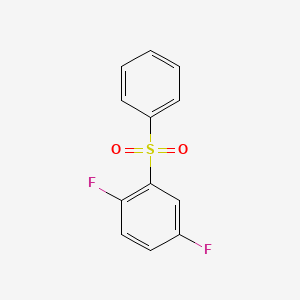
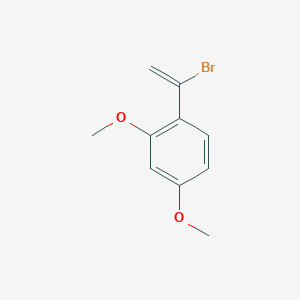


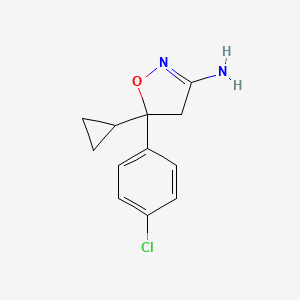
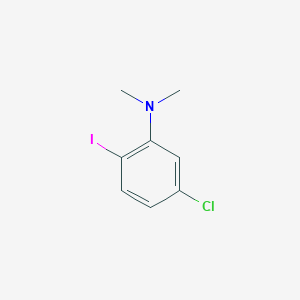
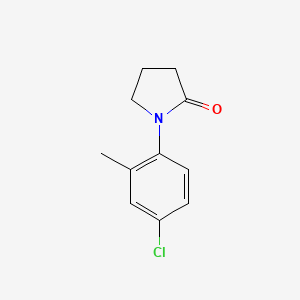
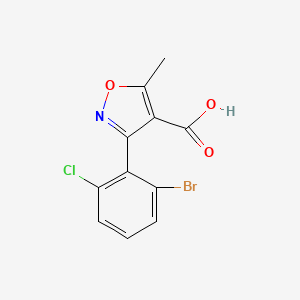
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)

